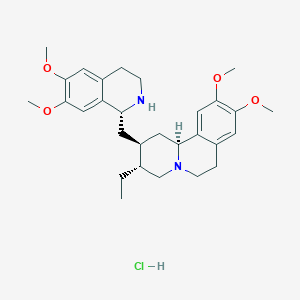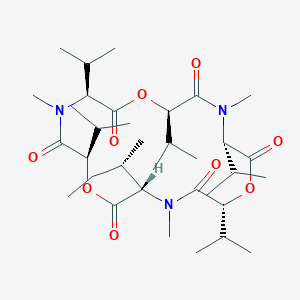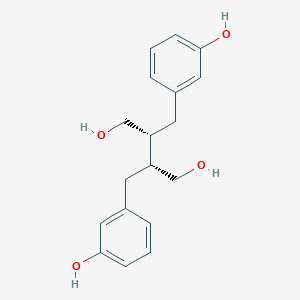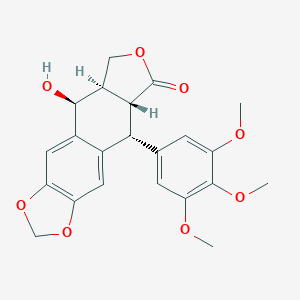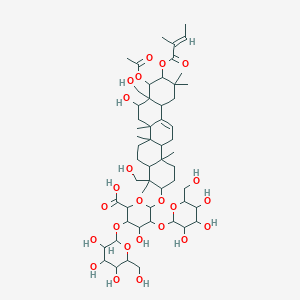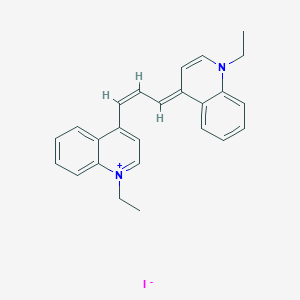
Fisetinidin chloride
Übersicht
Beschreibung
Fisetinidin chloride is a substance used for research and development purposes . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of Fisetinidin chloride is C15H11ClO5 . Its structure includes a 1:1 ratio of sodium and chloride ions . The InChI string isInChI=1S/C15H10O5.ClH/c16-10-3-1-8-5-13 (19)15 (20-14 (8)7-10)9-2-4-11 (17)12 (18)6-9;/h1-7H, (H3-,16,17,18,19);1H . Physical And Chemical Properties Analysis
Fisetinidin chloride has a molecular weight of 306.70 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . It has one rotatable bond .Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Applications
Fisetinidin chloride, as a derivative of the anthocyanidin class of compounds, exhibits potent antioxidant properties. It has been studied for its ability to scavenge free radicals and protect against oxidative stress . Additionally, research has indicated that Fisetinidin chloride possesses antimicrobial effects, which could be beneficial in preventing bacterial infections and could be utilized in the development of new antibacterial agents .
Pharmaceutical Research
In pharmaceutical research, Fisetinidin chloride is being explored for its potential therapeutic effects. Its structural similarity to other bioactive flavonoids suggests it may have a role in modulating biological pathways related to inflammation and cancer . However, more detailed studies are needed to fully understand its pharmacokinetics and efficacy in drug development.
Food Industry Applications
Fisetinidin chloride’s antioxidant properties are of interest in the food industry for enhancing the stability and shelf life of food products. It could be used in active packaging materials to prevent oxidation of food items, thereby improving their quality and safety for consumption .
Cosmetic Applications
The compound’s antioxidant activity also makes it a candidate for cosmetic applications, particularly in skin care products. Antioxidants are known to combat skin aging and may provide protective effects against environmental damage to the skin. While specific studies on Fisetinidin chloride in cosmetics are limited, its potential is recognized within the broader category of polyphenolic compounds .
Biotechnological Research
Fisetinidin chloride’s bioactivity is being explored in biotechnology for its potential use in creating new materials with antimicrobial properties. Its ability to inhibit certain enzymes and bacteria could lead to innovative applications in medical devices and coatings .
Materials Science
In materials science, Fisetinidin chloride could be investigated for its role in the synthesis of novel polymers or coatings that require antioxidant or antimicrobial characteristics. Its inclusion in materials could enhance durability and resistance to degradation .
Safety And Hazards
When handling Fisetinidin chloride, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)chromenylium-3,7-diol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5.ClH/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9;/h1-7H,(H3-,16,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSBVYMMIPVYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C=C3)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583696 | |
| Record name | Fisetinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fisetinidin chloride | |
CAS RN |
2948-76-7 | |
| Record name | Fisetinidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2948-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fisetinidin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fisetinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fisetinidin chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF2RUJ9T8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



